methyl 2-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-oxoacetate
Overview
Description
Methyl 2-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-oxoacetate: is a complex organic compound characterized by its unique molecular structure
Mechanism of Action
Target of Action
The primary targets of this compound are the blood coagulation factors Xa and XIa . These factors play a crucial role in the blood coagulation cascade, a complex process that helps the body form clots to stop bleeding .
Mode of Action
This compound acts as a dual inhibitor of coagulation factors Xa and XIa . It interacts with these targets, inhibiting their activity, which in turn suppresses thrombosis .
Biochemical Pathways
By inhibiting factors Xa and XIa, the compound affects the blood coagulation cascade, a biochemical pathway responsible for clot formation . The downstream effects of this inhibition include a reduction in thrombosis, which can help prevent conditions such as stroke and heart attack .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of coagulation factors Xa and XIa . This inhibition can suppress thrombosis, reducing the risk of thrombotic diseases .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-oxoacetate typically involves multiple steps, starting with the construction of the pyrroloquinoline core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the heterocyclic ring system. Subsequent functionalization steps, such as esterification, are employed to introduce the methyl 2-oxoacetate moiety.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, methyl 2-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-oxoacetate has been studied for its potential biological activities. It may act as a ligand for certain receptors or enzymes, influencing biological pathways.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials, including polymers and coatings. Its unique properties may enhance the performance of these materials in various applications.
Comparison with Similar Compounds
Tivantinib: A related compound with potential antineoplastic properties.
Acetylcoumarin derivatives: Compounds used in the synthesis of hybrid molecules for anticoagulant applications.
Uniqueness: Methyl 2-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-oxoacetate stands out due to its unique structural features and potential applications. Its ability to undergo diverse chemical reactions and its versatility in scientific research make it a valuable compound in various fields.
Properties
IUPAC Name |
methyl 2-(1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-3-yl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-14(17)13(16)11-8-15-7-3-5-9-4-2-6-10(11)12(9)15/h2,4,6,8H,3,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUMSXHHLXAQTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CN2CCCC3=C2C1=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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